

Unveiling the Sensory Profile of p-Cresyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: *p-Cresyl isovalerate*

Cat. No.: B1584962

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Introduction

p-Cresyl isovalerate, also known as p-tolyl 3-methylbutanoate, is an aromatic ester characterized by a complex and multifaceted sensory profile. This technical guide provides an in-depth analysis of its odor and flavor characteristics, drawing upon available scientific literature and industry data. The information is presented to support research and development activities in the fields of sensory science, fragrance chemistry, and pharmacology.

Sensory Profile: Odor and Flavor

The olfactory characteristics of **p-cresyl isovalerate** are consistently described as possessing a dominant tobacco note, complemented by animalic, sweet, and herbaceous undertones.^{[1][2][3]} Some sources also report subtle fruity and floral nuances.^[4] The flavor profile is characterized as phenolic, with animalic, tobacco, and cheesy (specifically limburger cheese) notes, along with ripe dairy and slight fecal undertones.^[2]

For sensory evaluation, it is recommended to smell **p-cresyl isovalerate** in a 0.10% solution or less in dipropylene glycol to fully appreciate its complex aroma.^{[2][5]}

Quantitative Sensory Data

While a precise, experimentally determined odor threshold for **p-cresyl isovalerate** is not readily available in the current body of scientific literature, its "medium" odor strength suggests a moderate detection level.^{[2][5]} The substantivity, or the duration the odor lasts, has been noted as 40 hours at a 100% concentration on a smelling strip.^{[2][5]}

Table 1: Summary of Odor and Flavor Descriptors for **p-Cresyl Isovalerate**

Category	Descriptors	Citations
Odor Type	Tobacco	^{[2][3][5]}
Animalic	^{[1][2][4]}	
Sweet	^{[1][2][4]}	
Herbal	^{[2][4]}	
Fruity	^[4]	
Floral	^[4]	
Flavor Type	Phenolic	^[2]
Animalic	^[2]	
Tobacco	^[2]	
Cheesy (Limburger)	^[2]	
Dairy (Ripe)	^[2]	
Fecal	^[2]	

Physicochemical Properties

Understanding the physical and chemical properties of **p-cresyl isovalerate** is crucial for its application and handling in experimental settings.

Table 2: Physicochemical Properties of **p-Cresyl Isovalerate**

Property	Value	Citation
Molecular Formula	C12H16O2	[1]
Molecular Weight	192.25 g/mol	[4]
Appearance	Colorless liquid	[1]
Boiling Point	103 °C @ 2.00 mm Hg	[3]
125 °C @ 10.00 mm Hg	[3]	
Flash Point	209.00 °F (98.33 °C)	[2]
Vapor Pressure	0.010900 mm/Hg @ 25.00 °C	[3]
Solubility	Insoluble in water; soluble in oils	[1]
logP (o/w)	3.43	[3]

Experimental Protocols

While specific, detailed experimental protocols for the sensory analysis of **p-cresyl isovalerate** are not published, this section outlines a generalized methodology based on standard practices in the field of sensory science. These protocols can be adapted for the rigorous evaluation of this compound.

Gas Chromatography-Olfactometry (GC-O)

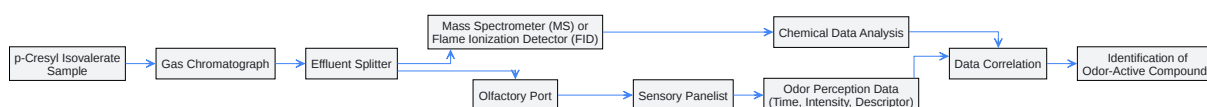
GC-O is a powerful technique used to separate and identify volatile compounds in a mixture while simultaneously assessing their odor.

Objective: To identify the specific odor-active compounds contributing to the overall aroma profile of a **p-cresyl isovalerate** sample and to characterize their individual odor notes.

Methodology:

- **Sample Preparation:** Prepare a solution of **p-cresyl isovalerate** in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for injection into the gas chromatograph.

- **GC Separation:** Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating aromatic esters (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the target compound and any potential impurities.
- **Effluent Splitting:** At the end of the column, the effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory port.
- **Olfactory Assessment:** A trained sensory panelist or a group of panelists sniffs the effluent from the olfactory port and records the time, duration, intensity, and description of each odor detected.
- **Data Analysis:** The data from the chemical detector is correlated with the olfactory data to identify the compounds responsible for the perceived odors.



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Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

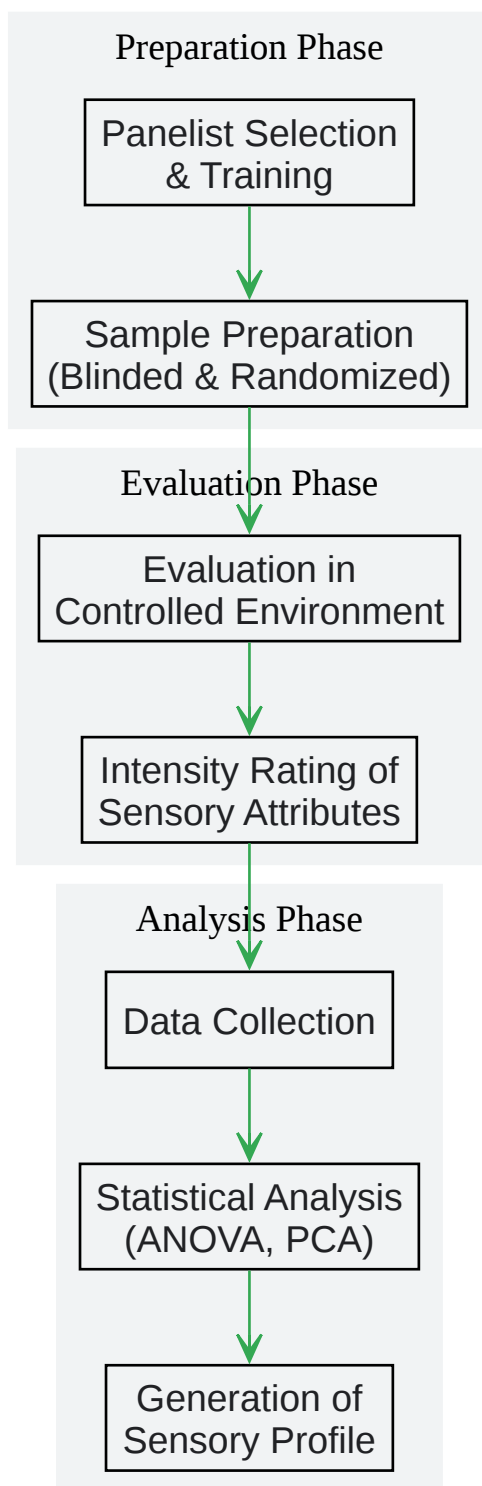
Sensory Panel Evaluation

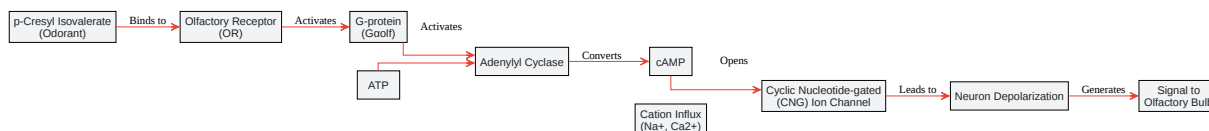
A trained sensory panel can provide detailed descriptive analysis and quantitative data on the sensory attributes of **p-cresyl isovalerate**.

Objective: To obtain a comprehensive sensory profile of **p-cresyl isovalerate**, including the intensity of various odor and flavor attributes.

Methodology:

- **Panelist Selection and Training:** Select panelists based on their sensory acuity, ability to describe odors, and consistency. Train them on the specific odor and flavor attributes expected in **p-cresyl isovalerate** using reference standards.
- **Sample Preparation:** Prepare solutions of **p-cresyl isovalerate** at various concentrations in an appropriate solvent or base (e.g., dipropylene glycol for odor, neutral oil or aqueous solution for flavor). Samples should be presented in a blinded and randomized order.
- **Evaluation Procedure:** Panelists evaluate the samples in a controlled environment (e.g., sensory booths). They rate the intensity of each attribute (e.g., tobacco, animalic, sweet, herbaceous) on a labeled magnitude scale or a category scale.
- **Data Collection:** Collect the intensity ratings from each panelist for each sample.
- **Statistical Analysis:** Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to generate a sensory profile.





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